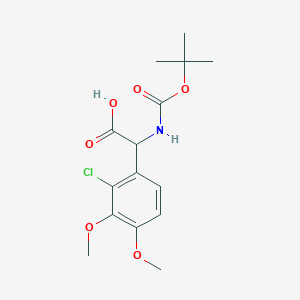
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-ブトキシカルボニル)アミノ)-2-(2-クロロ-3,4-ジメトキシフェニル)酢酸は、アミノ酸類に属する合成有機化合物です。これは、tert-ブトキシカルボニル(Boc)保護基、クロロ置換された芳香族環、および2つのメトキシ基の存在によって特徴付けられます。この化合物は、その独特の構造的特徴のために、有機合成および医薬品研究で頻繁に使用されます。
準備方法
合成経路および反応条件
2-((tert-ブトキシカルボニル)アミノ)-2-(2-クロロ-3,4-ジメトキシフェニル)酢酸の合成は、一般的に以下の手順が含まれます。
アミノ基の保護: アミノ基は、トリエチルアミンなどの塩基の存在下で、tert-ブトキシカルボニルクロリド(Boc-Cl)を使用して保護されます。
酢酸部分の形成: 保護されたアミノ基は、次に適切な前駆体と反応して酢酸部分形成されます。
クロロ基およびメトキシ基の導入: 芳香族環は、求電子置換反応によってクロロ基およびメトキシ基で官能化されます。
工業的生産方法
この化合物の工業的生産方法には、高収率と純度を確保するために、自動化された反応器と最適化された反応条件を使用した大規模合成が含まれる場合があります。連続フローケミストリーとクロマトグラフィーなどの高度な精製技術の使用も採用される場合があります。
化学反応の分析
反応の種類
2-((tert-ブトキシカルボニル)アミノ)-2-(2-クロロ-3,4-ジメトキシフェニル)酢酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: クロロ基は、水素原子に還元され、脱塩素化生成物が形成されます。
置換: クロロ基は、アミンやチオールなどの他の求核剤で置換される可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの試薬を酸性条件で使用します。
還元: 水素雰囲気下で、水素化リチウムアルミニウム(LiAlH4)やパラジウムカーボン(Pd/C)などの試薬を使用します。
置換: 塩基の存在下で、アジ化ナトリウム(NaN3)やチオ尿素などの求核剤を使用します。
主な生成物
酸化: アルデヒドまたはカルボン酸の形成。
還元: 脱塩素化生成物の形成。
置換: さまざまな官能基を持つ置換誘導体の形成。
科学研究における用途
2-((tert-ブトキシカルボニル)アミノ)-2-(2-クロロ-3,4-ジメトキシフェニル)酢酸は、科学研究にいくつかの用途があります。
化学: 複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: その潜在的な治療特性と薬物開発のための前駆体として調査されています。
産業: ファインケミカルと医薬品生産に使用されています。
科学的研究の応用
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
2-((tert-ブトキシカルボニル)アミノ)-2-(2-クロロ-3,4-ジメトキシフェニル)酢酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。Boc保護基は、酸性条件下で除去されて遊離アミノ基を明らかにすることができ、次にさまざまな生化学反応に関与することができます。クロロ基とメトキシ基は、化合物の反応性と標的分子への結合親和性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
2-((tert-ブトキシカルボニル)アミノ)-2-(2-クロロフェニル)酢酸: メトキシ基がありません。
2-((tert-ブトキシカルボニル)アミノ)-2-(3,4-ジメトキシフェニル)酢酸: クロロ基がありません。
2-アミノ-2-(2-クロロ-3,4-ジメトキシフェニル)酢酸: Boc保護基がありません。
独自性
2-((tert-ブトキシカルボニル)アミノ)-2-(2-クロロ-3,4-ジメトキシフェニル)酢酸は、Boc保護基、クロロ置換、およびメトキシ基の組み合わせにより、独特の化学的および生物学的特性を付与するため、ユニークです。
類似化合物との比較
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid: Lacks the methoxy groups.
2-((Tert-butoxycarbonyl)amino)-2-(3,4-dimethoxyphenyl)acetic acid: Lacks the chloro group.
2-Amino-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid: Lacks the Boc protecting group.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is unique due to the combination of the Boc protecting group, chloro substitution, and methoxy groups, which confer distinct chemical and biological properties.
生物活性
The compound 2-((Tert-butoxycarbonyl)amino)-2-(2-chloro-3,4-dimethoxyphenyl)acetic acid is a derivative of amino acids that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C16H23ClN2O4
- CAS Number : Not specified in the search results.
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The presence of a chloro-substituted dimethoxyphenyl moiety suggests potential interactions with biological targets, particularly in the context of cancer and fibrosis.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory, anticancer, and antifibrotic effects. The specific activity of this compound has not been extensively documented in the available literature; however, its structural analogs provide insights into its potential effects.
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit cytochrome P450 enzymes and modulate phase I and II metabolic enzymes, which are crucial for drug metabolism and detoxification processes .
- Anticancer Activity : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating caspases and inhibiting cell cycle progression. For instance, studies on related compounds have shown significant cytotoxic effects in various cancer cell lines .
- Anti-Fibrotic Effects : Research has highlighted the potential of certain amino acid derivatives to reduce fibrotic markers such as collagen type I (COL1A1) and α-smooth muscle actin (α-SMA) in liver fibrosis models . These effects suggest that this compound may also possess similar properties.
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Aspartic Acid Derivatives : A study evaluated the anti-fibrosis effects of aspartic acid derivatives, revealing that specific modifications led to enhanced inhibitory rates against COL1A1 . This suggests that structural modifications can significantly impact biological activity.
- Pan-RAS Inhibitors : Research on small molecule inhibitors targeting RAS proteins demonstrated that certain structural features could enhance binding affinity and cytotoxicity against RAS-dependent cancers . This highlights the importance of chemical structure in determining biological outcomes.
Data Table: Biological Activities of Related Compounds
特性
分子式 |
C15H20ClNO6 |
|---|---|
分子量 |
345.77 g/mol |
IUPAC名 |
2-(2-chloro-3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C15H20ClNO6/c1-15(2,3)23-14(20)17-11(13(18)19)8-6-7-9(21-4)12(22-5)10(8)16/h6-7,11H,1-5H3,(H,17,20)(H,18,19) |
InChIキー |
JWCJZEWEZWHSHX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=C(C(=C(C=C1)OC)OC)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















